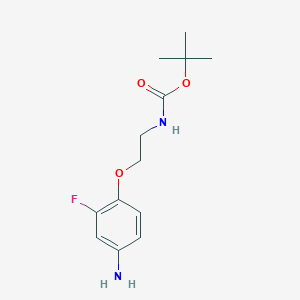
1-(5-Bromo-3-methylpyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-3-methylpyridin-2-yl)ethanol is an organic compound with the molecular formula C8H10BrNO It features a bromine atom attached to a pyridine ring, which is further substituted with a methyl group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-3-methylpyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of 3-methylpyridine, followed by the addition of an ethanol group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination. The resulting 5-bromo-3-methylpyridine is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromo-3-methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxide in an alcohol solvent.
Major Products Formed:
Oxidation: 1-(5-Bromo-3-methylpyridin-2-yl)acetic acid.
Reduction: 1-(3-Methylpyridin-2-yl)ethanol.
Substitution: 1-(5-Amino-3-methylpyridin-2-yl)ethanol.
Applications De Recherche Scientifique
1-(5-Bromo-3-methylpyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 1-(5-bromo-3-methylpyridin-2-yl)ethanol exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and ethanol group can form hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-3-methylpyridin-2-yl)ethanol can be compared with other similar compounds such as:
1-(5-Bromo-2-pyridinyl)ethanol: Lacks the methyl group, which may affect its reactivity and binding affinity.
1-(5-Chloro-3-methylpyridin-2-yl)ethanol: Substitutes bromine with chlorine, potentially altering its chemical properties and biological activity.
1-(5-Bromo-3-methylpyridin-2-yl)propanol: Has a propanol group instead of ethanol, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
1-(5-bromo-3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4,6,11H,1-2H3 |
Clé InChI |
FQXNXNVBFFTSKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C(C)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)


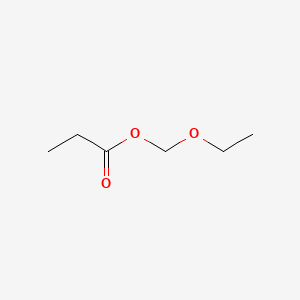
![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B12092621.png)
![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)
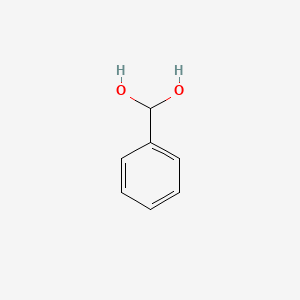
![Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)
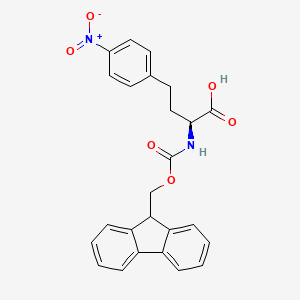

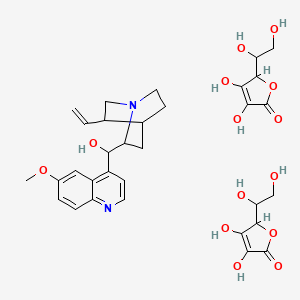
![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)
